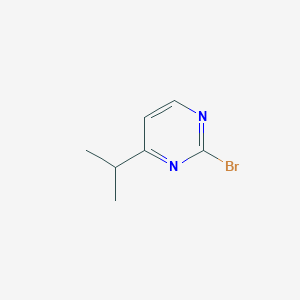
4-(4-bromophenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It features a bromophenyl group attached to the pyridine ring, making it a significant compound in various chemical and pharmaceutical research fields. This compound is known for its potential biological activities and is often studied for its antimicrobial and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-(4-bromophenyl)pyridin-2-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to bind to and inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can fit well within the binding pockets of these targets, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
4-(4-bromophenyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
4-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.
Thienopyridine derivatives: These compounds are known for their strong antimicrobial activity and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1367938-76-8 |
|---|---|
Molekularformel |
C11H9BrN2 |
Molekulargewicht |
249.1 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



